3,4,5-Trimethoxydihydrocinnamate
Description
3,4,5-Trimethoxydihydrocinnamate is a synthetic or naturally occurring derivative of cinnamic acid, characterized by a saturated propanoic acid backbone (dihydro structure) and three methoxy (-OCH₃) groups at positions 3, 4, and 5 of the aromatic ring.
The dihydro modification confers increased stability against oxidative degradation compared to unsaturated cinnamates, making it a candidate for pharmaceutical and agrochemical applications. However, its reduced π-bond conjugation may diminish certain bioactivities reliant on planar molecular interactions.
Properties
Molecular Formula |
C12H15O5- |
|---|---|
Molecular Weight |
239.24 g/mol |
IUPAC Name |
3-(3,4,5-trimethoxyphenyl)propanoate |
InChI |
InChI=1S/C12H16O5/c1-15-9-6-8(4-5-11(13)14)7-10(16-2)12(9)17-3/h6-7H,4-5H2,1-3H3,(H,13,14)/p-1 |
InChI Key |
ZCYXGVJUZBKJAI-UHFFFAOYSA-M |
SMILES |
COC1=CC(=CC(=C1OC)OC)CCC(=O)[O-] |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CCC(=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Key analogs include:
Methyl 3,4,5-Trimethoxycinnamate (unsaturated cinnamate).
3,4,5-Trimethoxycinnamic Acid (free acid form).
Trimethacarb (a carbamate pesticide with trimethoxy substitution patterns) .
Table 1: Comparative Analysis of 3,4,5-Trimethoxydihydrocinnamate and Analogs
Mechanistic Differences
- Methyl 3,4,5-Trimethoxycinnamate : Exhibits potent anti-inflammatory effects in RAW264.7 macrophages by suppressing NF-κB signaling and reducing pro-inflammatory cytokines (e.g., TNF-α, IL-6). It also modulates adipocyte differentiation in 3T3-L1 cells, suggesting dual metabolic and anti-inflammatory roles .
- However, its stability could enhance pharmacokinetic profiles.
- Trimethacarb : Functions as a carbamate pesticide by inhibiting acetylcholinesterase in pests, unrelated to the anti-inflammatory pathways of cinnamate derivatives .
Pharmacokinetic and Toxicity Profiles
- Solubility : The dihydro derivative likely has higher water solubility than methyl 3,4,5-trimethoxycinnamate due to reduced hydrophobicity.
- Toxicity: Limited data exist for this compound. Trimethacarb, however, has documented ecotoxicological risks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
